2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene
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Overview
Description
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is a heterocyclic compound that contains two thiophene rings, each substituted with a nitro group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique electronic properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene typically involves the nitration of thiophene derivatives followed by a sulfanyl substitution. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process . The sulfanyl substitution can be achieved using thiol reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting cellular processes. The thiophene rings can interact with biological membranes, influencing their permeability and function .
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: A simpler derivative with one nitro group on the thiophene ring.
5-Nitrothiophene-2-thiol: Contains a nitro group and a thiol group on the thiophene ring.
2-Amino-3,5-dinitrothiophene: Contains two nitro groups and an amino group on the thiophene ring.
Uniqueness
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is unique due to its dual nitro substitution and the presence of a sulfanyl linkage between two thiophene rings. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in material science and medicinal chemistry .
Properties
CAS No. |
79929-24-1 |
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Molecular Formula |
C8H4N2O4S3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-nitro-3-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)6-1-2-7(17-6)16-5-3-4-15-8(5)10(13)14/h1-4H |
InChI Key |
WBEHIBGDQSDQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1SC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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